molecular formula C18H17FN2O2 B5738299 4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine

4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B5738299
M. Wt: 312.3 g/mol
InChI Key: DOQWAEMRIKJVQB-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine is an organic compound that features a tetrahydropyridine ring substituted with a fluorophenyl group and a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the tetrahydropyridine intermediate.

    Attachment of the Nitrobenzyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the nitrobenzyl chloride reacts with the tetrahydropyridine derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The tetrahydropyridine ring can be oxidized to form a pyridine ring using oxidizing agents like potassium permanganate.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Reduction of Nitro Group: Formation of 4-(4-fluorophenyl)-1-(2-aminobenzyl)-1,2,3,6-tetrahydropyridine.

    Oxidation of Tetrahydropyridine Ring: Formation of 4-(4-fluorophenyl)-1-(2-nitrobenzyl)pyridine.

Scientific Research Applications

4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the nitrobenzyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-1-(2-aminobenzyl)-1,2,3,6-tetrahydropyridine: Similar structure but with an amino group instead of a nitro group.

    4-(4-chlorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine is unique due to the presence of both a fluorophenyl group and a nitrobenzyl group, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-fluorophenyl)-1-[(2-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-17-7-5-14(6-8-17)15-9-11-20(12-10-15)13-16-3-1-2-4-18(16)21(22)23/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQWAEMRIKJVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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